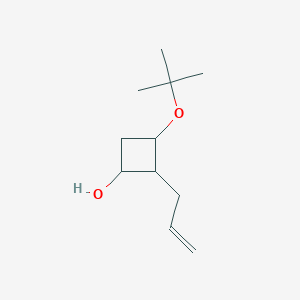

![molecular formula C12H13N3 B2614598 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- CAS No. 269726-50-3](/img/structure/B2614598.png)

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

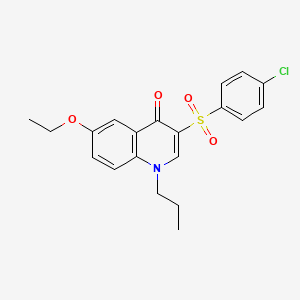

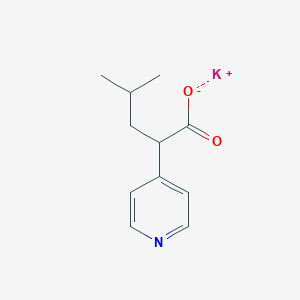

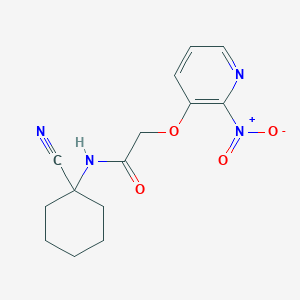

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a potent inhibitor of human neutrophil elastase (HNE), a serine protease that plays a crucial role in inflammatory diseases . It has also been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which are involved in various types of tumors .

Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- involves complex chemical reactions. The compound has been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 . Other methods of synthesis have also been reported .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- is characterized by a pyrrolo[2,3-b]pyridine scaffold. This scaffold is an isomer of previously reported indazoles . The shift of the nitrogen from position 2 to position 7 has been found to influence activity .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- are complex and involve multiple steps. The compound has been found to inhibit HNE, a serine protease, with IC50 values in the micromolar/submicromolar range . It has also been found to inhibit FGFR1–4 with IC50 values of 7, 9, 25 and 712 nM, respectively .Applications De Recherche Scientifique

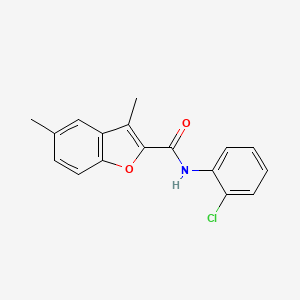

- Targeted Kinase Inhibitors : The pyrrolo[2,3-b]pyridine scaffold is often explored for its kinase inhibitory activity. Researchers investigate derivatives of this compound as potential inhibitors for specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .

- Anticancer Agents : The unique structure of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile makes it a promising candidate for developing novel anticancer agents. Its ability to interact with cellular targets could lead to innovative therapies .

- Organic Semiconductors : The electron-rich pyrrolo[2,3-b]pyridine core can be incorporated into organic semiconductors. Researchers explore its use in organic field-effect transistors (OFETs) and other electronic devices .

- Photovoltaic Materials : The π-conjugated system in this compound may contribute to its photovoltaic properties. Investigations into its potential as a component in organic solar cells are ongoing .

- Catalytic Applications : Researchers have explored the catalytic activity of related compounds. For instance, the AC-SO3H catalyst has been used for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

- Functional Group Transformations : The pyridine moiety in 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can participate in various synthetic transformations, making it valuable in organic synthesis .

- Jaspine B Intermediate : The compound ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, derived from this scaffold, serves as an intermediate in the synthesis of jaspine B. Jaspine B is a natural product with cytotoxic activity against human carcinoma cell lines .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Natural Product Synthesis

Orientations Futures

The future directions for research on 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- include further exploration of its potential applications in treating inflammatory diseases and various types of tumors . The development of this class of compounds targeting FGFR has promising prospects .

Propriétés

IUPAC Name |

1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-12(2,3)15-8-9(7-13)10-5-4-6-14-11(10)15/h4-6,8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYXASRSZHETNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C2=C1N=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2614523.png)

![1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2614525.png)

![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2614530.png)

![2-[(3-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2614531.png)

![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone](/img/structure/B2614536.png)